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Compound of Interest

Compound Name: N-Butylaniline

Cat. No.: B073990

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for N-Butylaniline, providing researchers, scientists, and drug
development professionals with a comprehensive reference for the characterization of this
compound.

This technical guide provides a detailed overview of the spectroscopic data for N-Butylaniline
(CAS No. 1126-78-9), a key intermediate in various chemical syntheses. The document
presents a summary of its *H NMR, 3C NMR, IR, and mass spectrometry data in clearly
structured tables. Furthermore, it outlines the experimental protocols for obtaining these
spectra and includes visualizations to illustrate the analytical workflow and the relationship
between the spectroscopic data and the molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Butylaniline.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (&) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons |
Assignment | | i--- | === | === | === | :---| | 7.26 |d | 7.7 | 2 | Ar-H (ortho) | | 6.66 | t| 7.7 | 2 | Ar-H
(meta) | | 6.57 | t|7.3| 1| Ar-H (para) | | 3.55 | brs|1|N-H||3.08]|t]|7.1|2|N-CHz-||1.58
| quint| 7.5 2| -CH2-CH2-CHs3 | | 1.41 | sext | 7.4 | 2| -CH2-CH3 || 0.94 | t]| 7.3 | 3| -CH3 |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (8) [ppm] Assignment
148.5 Ar-C (C-N)
129.2 Ar-C (ortho)
117.1 Ar-C (para)
112.8 Ar-C (meta)
43.8 N-CHz-
31.6 -CH2-CH2-CHs
20.4 -CH2-CHs
14.0 -CHs
Infrared (IR) Spectroscopy
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Wavenumber [cm~*] Intensity Assignment
3416 Strong N-H stretch
3052 Medium Aromatic C-H stretch
Aliphatic C-H stretch
2956 Strong ]
(asymmetric)
Aliphatic C-H stretch
2930 Strong )
(asymmetric)
Aliphatic C-H stretch
2870 Strong )
(symmetric)
1604 Strong Aromatic C=C stretch
1507 Strong Aromatic C=C stretch
1318 Strong C-N stretch
Aromatic C-H out-of-plane
747 Strong ) )
bend (ortho-disubstituted)
Aromatic C-H out-of-plane
692 Strong
bend
Mass Spectrometry (MS)
m/z Relative Intensity [%] Assighment
149 45 [M]* (Molecular lon)
106 100 [M - CsH7]*
77 15 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of N-Butylaniline (approximately 5-10 mg) is prepared by
dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs). Tetramethylsilane
(TMS) is typically used as an internal standard for chemical shift referencing (& = 0.00 ppm).
The solution is then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are acquired on a spectrometer operating at a proton
frequency of 90 MHz and a carbon frequency of 22.5 MHz, respectively.

IH NMR Data Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses.

Spectral Width: A spectral width of approximately 15 ppm is used.

13C NMR Data Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to
the lower natural abundance of 13C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Spectral Width: A spectral width of approximately 200-250 ppm is used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the
resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the
internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: As N-Butylaniline is a liquid at room temperature, the IR spectrum is
typically recorded as a neat thin film. A drop of the liquid is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin capillary film.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
Data Acquisition:

o Spectral Range: The spectrum is recorded in the mid-infrared range, typically from 4000 to
400 cm™1.

o Resolution: A resolution of 4 cm~1 is generally sufficient.
e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Background Correction: A background spectrum of the clean salt plates is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of N-Butylaniline is prepared in a volatile organic solvent
such as methanol or acetonitrile.

Instrumentation: An electron ionization mass spectrometer (EI-MS) is used. The sample is
introduced into the ion source, often via a gas chromatograph (GC) for separation and
purification.

Data Acquisition:
 lonization Mode: Electron lonization (EI) is used with a standard electron energy of 70 eV.

e Mass Range: The mass spectrum is scanned over a mass-to-charge (m/z) range of
approximately 40-500 amu.

 Inlet System: A direct insertion probe or a GC inlet can be used to introduce the sample into
the ion source.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and
the major fragment ions. The fragmentation pattern provides valuable information about the
structure of the molecule.

Mandatory Visualization
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The following diagrams illustrate the workflow of spectroscopic analysis and the correlation of

the spectral data with the molecular structure of N-Butylaniline.
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Spectroscopic analysis workflow for N-Butylaniline.
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N-Butylaniline Structure
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Correlation of spectroscopic data to molecular structure.

» To cite this document: BenchChem. [Spectroscopic Profile of N-Butylaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073990#spectroscopic-data-for-n-butylaniline-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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